molecular formula C13H18O9 B035441 1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose CAS No. 108646-05-5

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose

Cat. No.: B035441
CAS No.: 108646-05-5
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-FVCCEPFGSA-N
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Description

1,2,3,4-Tetra-O-acetyl-alpha-D-arabinopyranose (CAS 108646-05-5) is an acetylated derivative of D-arabinose, an aldopentose with a molecular formula of C₁₃H₁₈O₉ and a molecular weight of 318.28 g/mol. Its structure features a six-membered pyranose ring (cyclic hemiacetal) with acetyl groups protecting all four hydroxyl positions (C1–C4) . This compound is critical in pharmaceutical and biochemical research, serving as a precursor for synthesizing nucleoside analogs, antiviral agents (e.g., HIV/AIDS therapeutics), and glycoconjugates . The alpha configuration at the anomeric center (C1) distinguishes it from beta anomers and influences its stereochemical reactivity in glycosylation reactions .

Properties

IUPAC Name

[(3R,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269511
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-37-9
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

This compound is involved in the carbohydrate metabolism pathway, specifically in the synthesis of disaccharides and D-glucose6-phosphate. These molecules play crucial roles in energy production and storage in cells. Changes in these pathways can have downstream effects on cellular energy levels and metabolic processes.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3629±420 °C and a density of 129±01 g/cm3. These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in carbohydrate metabolism. By contributing to the synthesis of disaccharides and D-glucose6-phosphate, this compound can influence cellular energy production and storage.

Biological Activity

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose (CAS No. 108646-05-5) is a carbohydrate derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound serves as a precursor in the synthesis of various biologically active molecules and exhibits interactions with biological macromolecules.

  • Molecular Formula : C13H18O9
  • Molecular Weight : 318.28 g/mol
  • Purity : Typically ≥ 95%

This compound functions primarily through its acetyl groups, which can modify the structure and function of target molecules in biochemical pathways. It is involved in carbohydrate metabolism, particularly in the synthesis of disaccharides and D-glucose 6-phosphate. The mechanism includes:

  • Acetyl Group Donation : Acetylated sugars can interact with various targets by donating acetyl groups.
  • Influence on Cellular Processes : By participating in carbohydrate metabolism, this compound can affect cellular energy production and storage .

Antithrombotic Properties

Research indicates that this compound acts as a precursor for antithrombotic compounds. Studies have shown that derivatives synthesized from this compound exhibit significant antithrombotic activity.

Antimicrobial Activity

The compound has also been explored for its potential antimicrobial properties. It is suggested that its structural features may enhance the efficacy of synthesized derivatives against various pathogens .

Case Studies

  • Synthesis of Antithrombotic Compounds :
    • In a study by Bozo et al. (1998), researchers synthesized 4-cyanophenyl and 4-nitrophenyl derivatives from this compound. These derivatives demonstrated promising antithrombotic activity in vitro.
  • Antimicrobial Derivatives :
    • Naleway et al. (1988) utilized this compound to synthesize 4-amino-4-deoxy-L-arabinose and its reduction product, which showed activity against bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntithromboticSignificant activity in synthesized derivativesBozo et al., 1998
AntimicrobialEfficacy against various pathogensNaleway et al., 1988
Enzyme InhibitionPotential as an enzyme inhibitorBenchChem

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable characteristics for further development:

  • Predicted Boiling Point : Approximately 3629±420 °C.
  • Density : Approximately 1.29 g/cm³.

Scientific Research Applications

Chemical Properties and Structure

1,2,3,4-Tetra-O-acetyl-alpha-D-arabinopyranose has the molecular formula C13H18O9C_{13}H_{18}O_9 and a molecular weight of approximately 318.28 g/mol. Its structure features four acetyl groups attached to the arabinopyranose unit, enhancing its reactivity and solubility in organic solvents. The compound is typically presented as a white to off-white solid with a melting point ranging from 126-128 °C .

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions. Its acetyl protecting groups facilitate the formation of glycosidic bonds with various acceptors:

  • Synthesis of Glycosides : The compound can be used to synthesize various glycosides that are important in pharmacology and biochemistry.
  • Development of Carbohydrate-based Drugs : It plays a crucial role in creating carbohydrate mimetics that can enhance drug efficacy and specificity.

Biochemical Research

In biochemical studies, this compound is employed for:

  • Studying Carbohydrate Interactions : Its derivatives are used to investigate interactions between carbohydrates and proteins or other biomolecules.
  • Enzyme Substrates : It can serve as a substrate for glycosidases in enzyme kinetics studies.

Pharmaceutical Applications

The compound's unique properties make it valuable in pharmaceutical formulations:

  • Drug Delivery Systems : Its ability to form complexes with drugs enhances solubility and bioavailability.
  • Antiviral Agents : Research indicates potential antiviral properties when incorporated into certain drug formulations .

Case Study 1: Synthesis of Anticancer Glycosides

A study demonstrated the use of this compound as a precursor for synthesizing anticancer glycosides. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing their potential for therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Research involving this compound highlighted its role in enzyme-substrate interactions. By using it as a substrate for specific glycosidases, researchers were able to elucidate the mechanisms of carbohydrate metabolism and enzyme specificity .

Summary Table of Applications

Application AreaDescriptionExample Use Case
GlycosylationFormation of glycosidic bonds with acceptorsSynthesis of carbohydrate-based drugs
Biochemical ResearchStudying interactions between carbohydrates and proteinsEnzyme kinetics studies
Pharmaceutical FormulationsEnhancing drug solubility and bioavailabilityDevelopment of antiviral agents

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 1,2,3,4-Tetra-O-acetyl-alpha-D-arabinopyranose and related acetylated carbohydrates:

Compound Molecular Formula CAS Number Key Features Applications References
This compound C₁₃H₁₈O₉ 108646-05-5 - Pyranose ring (6-membered)
- Alpha anomer
- Four acetyl groups
Antiviral drug synthesis, glycobiology, nucleoside analogs
1,2,3,5-Tetra-O-acetyl-D-arabinofuranose C₁₃H₁₈O₉ 43225-70-3 - Furanose ring (5-membered)
- Alpha/beta mixture common
Carbohydrate synthesis, glycosylation studies
1,2,3,4-Tetra-O-acetyl-beta-D-arabinopyranose C₁₃H₁₈O₉ 108646-05-5* - Beta anomer
- Same backbone as alpha form
Stereochemical probes, enzymatic substrate studies
2,3,4-Tri-O-benzyl-beta-D-arabinopyranose C₂₆H₂₈O₅ 18039-26-4 - Benzyl protecting groups (vs. acetyl)
- Beta configuration
Glycosylation intermediates, organic synthesis
1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose C₁₄H₂₀O₉ 16750-06-4 - Deoxy position at C2
- Hexose backbone (vs. pentose)
Antibiotic synthesis (e.g., lincomycin intermediates)
2,3,4,6-Tetra-O-acetyl-D-mannopyranose C₁₄H₂₀O₁₀ 140147-37-1 - Mannose backbone (C2 axial OH)
- Four acetyl groups
Glycoprotein synthesis, immunology research
1,2,4,6-Tetra-O-acetyl-3-O-carbamoyl-α-D-mannopyranose C₁₅H₂₁NO₁₁ 99748-11-5 - Carbamoyl group at C3
- Acetylated mannose
Targeted drug delivery, enzyme inhibitors
1,2,3,4-Tetra-O-acetyl-6-deoxy-6-fluoro-α-D-glucopyranose C₁₄H₁₉FO₉ 33557-28-7 - Fluorine substitution at C6
- Deoxy modification
PET imaging probes, metabolic pathway studies

Notes:

  • Ring Type and Reactivity: Arabinofuranose derivatives (5-membered ring) exhibit distinct reactivity compared to pyranose forms (6-membered), influencing their use in glycosylation efficiency and enzyme specificity .
  • Protecting Groups: Benzyl-protected arabinose (e.g., 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose) offers stability under acidic conditions, unlike acetyl groups, which are base-labile .
  • Anomeric Configuration: Beta anomers of arabinopyranose are less common in nature but serve as critical substrates for studying glycosidase enzymes .
  • Functional Modifications: Fluorine or deoxy substitutions (e.g., 6-fluoro-glucopyranose) enhance metabolic stability and bioavailability, making them valuable in radiopharmaceuticals .

Key Research Findings

Stereochemical Impact: The alpha configuration of this compound facilitates its incorporation into nucleoside analogs with enhanced antiviral activity compared to beta anomers .

Comparative Stability: Acetylated arabinofuranose (5-membered ring) degrades faster under basic conditions than pyranose forms due to ring strain, limiting its use in prolonged reactions .

Biological Activity: Deoxy and fluoro derivatives (e.g., 2-deoxyhexopyranose) exhibit reduced enzymatic recognition, making them resistant to glycosidase cleavage and suitable for antibiotic development .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1,2,3,4-Tetra-O-acetyl-alpha-D-arabinopyranose with high yield and purity?

  • Methodological Answer : The synthesis typically involves acetylation of D-arabinose using acetic anhydride in the presence of a catalyst (e.g., boron trifluoride etherate). Reaction conditions (temperature, stoichiometry, solvent) must be optimized to minimize side products like β-anomers or incomplete acetylation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . Post-synthesis purification via column chromatography or recrystallization ensures purity. Yield optimization may require iterative adjustments to reaction time and catalyst concentration .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the acetyl group positions and anomeric configuration. For example, the α-anomer’s C-1 proton typically resonates at δ 5.8–6.2 ppm. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and acetyl carbonyl stretches (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity, particularly for detecting β-anomer contamination .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under humidity, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with periodic HPLC analysis quantifies decomposition products like deacetylated derivatives. Lyophilization and storage in anhydrous solvents (e.g., acetonitrile) at −20°C in amber vials are recommended for long-term stability .

Q. What solvent systems are optimal for enhancing the solubility of this compound in reaction media?

  • Methodological Answer : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to the compound’s acetyl groups. Solubility can be tested via gravimetric analysis or UV-Vis spectroscopy. For aqueous-organic biphasic systems, co-solvents like tetrahydrofuran (THF) may improve miscibility. Solvent selection should align with downstream applications (e.g., glycosylation reactions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in glycosylation reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for glycosidic bond formation. Molecular dynamics simulations reveal solvent effects on conformational stability. Computational predictions must be validated experimentally using kinetic studies (e.g., monitoring reaction rates via NMR) and comparing stereoselectivity outcomes .

Q. What mechanistic insights explain contradictory data in the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Contradictions may arise from solvent polarity, catalyst choice, or competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Isotopic labeling (e.g., ¹⁸O) and kinetic isotope effect (KIE) studies can differentiate mechanisms. Multivariate statistical analysis (e.g., principal component analysis) of reaction parameters helps identify dominant variables .

Q. How can the acetyl group migration in this compound be controlled during derivatization?

  • Methodological Answer : Acetyl migration is pH- and temperature-dependent. Controlled conditions (e.g., buffered neutral pH, low temperatures) minimize migration. Monitoring via time-resolved ¹H NMR or LC-MS detects transient intermediates. Protective group strategies (e.g., using orthogonal protecting groups like benzyl ethers) can isolate specific hydroxyls for targeted reactions .

Q. What role does this compound play in designing prodrugs or carbohydrate-based therapeutics?

  • Methodological Answer : The acetyl groups enhance membrane permeability, making the compound a precursor for prodrugs. Enzymatic deacetylation studies (e.g., using esterases) validate controlled release mechanisms. In vitro assays (e.g., Caco-2 cell permeability) and in vivo pharmacokinetic profiling are critical for therapeutic applications .

Methodological Resources

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters and reduce experimental runs .
  • Data Interpretation : Apply multivariate analysis to resolve conflicting results and identify key variables .
  • Validation : Cross-reference computational predictions with experimental kinetics and spectroscopic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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